N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that features a piperidine ring, a thiophene moiety, and a pyrazine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. One common method involves the reaction of thiophene-2-carbaldehyde with piperidine derivatives under controlled conditions to form the intermediate compound. This intermediate is then reacted with pyrazine-2-carboxamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.
Scientific Research Applications
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
- N-((1-(propan-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide
- N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide
Uniqueness
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is unique due to the presence of both thiophene and pyrazine moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c21-16(15-11-17-5-6-18-15)19-10-13-3-7-20(8-4-13)12-14-2-1-9-22-14/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODOKKAIDMQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC=CN=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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